3-(Acetylamino)-6-methoxypyridine-2-carboxylic acid
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Overview
Description
3-acetylamino-6-methoxy-pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridinecarboxylic acid, specifically modified with acetylamino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylamino-6-methoxy-pyridine-2-carboxylic acid typically involves the acetylation of 6-methoxy-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 3-acetylamino-6-methoxy-pyridine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-acetylamino-6-methoxy-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-acetylamino-6-methoxy-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-acetylamino-6-methoxy-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity to target proteins and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamido-6-methoxypicolinic acid
- 2-Pyridinecarboxylic acid
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-acetylamino-6-methoxy-pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-acetamido-6-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5(12)10-6-3-4-7(15-2)11-8(6)9(13)14/h3-4H,1-2H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLGHUJGKFPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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